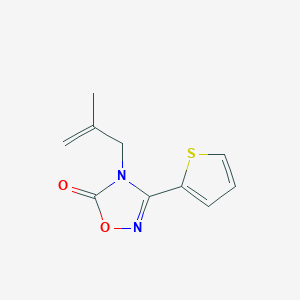![molecular formula C16H26N2O2 B7584939 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research.
Mechanism of Action
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a competitive antagonist of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. When GABA binds to the receptor, it opens an ion channel that allows chloride ions to enter the neuron, hyperpolarizing the membrane and reducing the likelihood of action potential firing. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone binds to the same site on the receptor as GABA, but does not activate the ion channel. Instead, it blocks the channel, preventing the inhibitory effects of GABA.
Biochemical and Physiological Effects:
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has a number of biochemical and physiological effects, depending on the dose and route of administration. In general, it increases neural excitability by blocking the inhibitory effects of GABA. This can lead to seizure-like activity, as well as changes in synaptic plasticity and learning and memory. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been shown to increase dopamine release in the brain, suggesting a potential role in reward and addiction.
Advantages and Limitations for Lab Experiments
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a powerful tool for investigating the role of GABA in the brain, but it has some limitations. One major limitation is its non-specificity - it can block GABA-A receptors throughout the brain, making it difficult to isolate the effects of reduced GABAergic activity in specific neural circuits or cell types. Additionally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can induce seizures, which can be problematic for some experiments. However, with careful dosing and experimental design, these limitations can be overcome.
Future Directions
There are many potential future directions for research involving [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone. One area of interest is the role of GABAergic transmission in psychiatric disorders such as anxiety and depression. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used to investigate the effects of reduced GABAergic activity on behavior and neural circuitry in animal models of these disorders. Another area of interest is the development of more specific GABA-A receptor antagonists that can target specific subtypes of the receptor, allowing for more precise manipulation of neural circuits. Finally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used in combination with other drugs or genetic manipulations to investigate the complex interactions between GABAergic and other neurotransmitter systems in the brain.
Synthesis Methods
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with 2-bicyclo[2.2.1]heptanone to form 4-(2-bicyclo[2.2.1]heptanyl)piperazine. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is finally reacted with 3-oxolane to form [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone.
Scientific Research Applications
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is widely used in scientific research as a tool to study the role of GABA in the brain. It is commonly used to block GABAergic transmission in vitro and in vivo, allowing researchers to investigate the effects of reduced GABAergic activity on neural circuits and behavior. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been used to study the mechanisms underlying epileptic seizures, as it can induce seizure-like activity when applied to brain slices or in vivo.
properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(14-3-8-20-11-14)18-6-4-17(5-7-18)15-10-12-1-2-13(15)9-12/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXHTUFSYCBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)



![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
